2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile
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Overview
Description
2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8FN3 and a molecular weight of 201.2 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-amino-6-fluoro-4-methylbenzonitrile, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile has significant potential in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family, such as:
2-Aminoquinoline: Lacks the fluorine and methyl groups, which may result in different chemical and biological properties.
6-Fluoroquinoline: Contains the fluorine atom but lacks the amino and methyl groups, affecting its reactivity and applications.
4-Methylquinoline: Contains the methyl group but lacks the amino and fluorine groups, leading to different chemical behavior.
Properties
Molecular Formula |
C11H8FN3 |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-amino-6-fluoro-4-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8FN3/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3,(H2,14,15) |
InChI Key |
YPQNLYOASUEWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=C1C#N)N)F |
Origin of Product |
United States |
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